molecular formula C21H24N6O3 B2722515 (4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040678-17-8

(4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2722515
CAS RN: 1040678-17-8
M. Wt: 408.462
InChI Key: CNFDCNLDQPCUMI-UHFFFAOYSA-N
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Description

The compound (4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains methoxyphenyl groups and a tetrazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. It includes a piperazine ring, a common feature in many pharmaceuticals, and a tetrazole ring, which is often used in drug design due to its bioisosteric properties .

Scientific Research Applications

Mechanism of Action

Future Directions

The future research directions for this compound could involve further exploration of its potential as an acetylcholinesterase inhibitor . This could include more detailed studies of its mechanism of action, as well as testing its efficacy and safety in biological models .

properties

IUPAC Name

(4-methoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-29-18-7-3-16(4-8-18)21(28)26-13-11-25(12-14-26)15-20-22-23-24-27(20)17-5-9-19(30-2)10-6-17/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFDCNLDQPCUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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